(4-Bromo-3-methoxyphenyl)methanol chemical properties
(4-Bromo-3-methoxyphenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (4-Bromo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Bromo-3-methoxyphenyl)methanol, a key intermediate in organic synthesis and drug discovery.
Chemical and Physical Properties
(4-Bromo-3-methoxyphenyl)methanol, also known as 4-Bromo-3-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17100-64-0 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.07 g/mol | [1] |
| Exact Mass | 217.06 Da | [1] |
| Appearance | White to off-white solid | |
| Predicted Density | 1.513 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 306.8 ± 27.0 °C | [1] |
| Predicted Flash Point | 139.3 ± 23.7 °C | [1] |
| Predicted Refractive Index | 1.570 | [1] |
| Predicted XLogP3 | 1.7 | [1] |
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:
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δ 7.57 (d, J=2.2Hz, 1H, Ar-H)
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δ 7.27 (dd, J=8.6, 2.2Hz, 1H, Ar-H)
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δ 6.88 (d, J=8.6Hz, 1H, Ar-H)
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δ 4.61 (s, 2H, CH₂)
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δ 3.90 (s, 3H, OCH₃)[2]
¹³C NMR (75MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:
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δ 134.6 (Ar-C)
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δ 132.4 (Ar-C)
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δ 112.0 (Ar-CH)
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δ 111.8 (Ar-CH)
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δ 64.4 (CH₂)
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δ 56.4 (OCH₃)[2]
Synthesis and Purification
(4-Bromo-3-methoxyphenyl)methanol is commonly synthesized via the reduction of its corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde.
Experimental Protocol: Reduction of 4-Bromo-3-methoxybenzaldehyde
This protocol describes the reduction of 4-bromo-3-methoxybenzaldehyde to (4-Bromo-3-methoxyphenyl)methanol using sodium borohydride.
Materials:
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4-Bromo-3-methoxybenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH) or Tetrahydrofuran (THF)
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Deionized water
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1M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 eq) in methanol or THF (approximately 10 volumes).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (4-Bromo-3-methoxyphenyl)methanol can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis of (4-Bromo-3-methoxyphenyl)methanol.
Reactivity and Applications in Drug Development
(4-Bromo-3-methoxyphenyl)methanol is a versatile building block in medicinal chemistry. The presence of the bromo-, methoxy-, and hydroxyl- functionalities allows for a variety of chemical transformations. The aromatic bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions. This makes the compound a valuable precursor for the synthesis of more complex molecules with potential biological activity.
Caption: Reactivity of (4-Bromo-3-methoxyphenyl)methanol in organic synthesis.
Safety and Handling
(4-Bromo-3-methoxyphenyl)methanol should be handled with care in a well-ventilated area or a chemical fume hood.[1]
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid contact with skin and eyes.
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Avoid inhalation of dust or vapors.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
